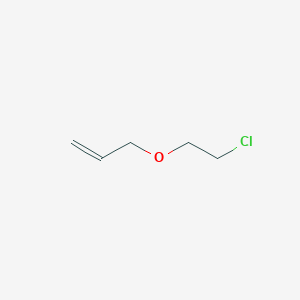

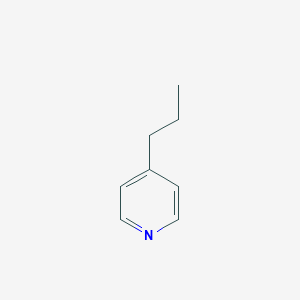

3-(2-Chloroethoxy)prop-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related chloroethoxy compounds involves the reaction of specific chloro and ethoxy precursors under controlled conditions. For example, 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene acts as a trimethylenemethane dianion synthon, leading to the formation of methylidenic diols through a catalyzed lithiation process involving carbonyl compounds and subsequent hydrolysis (Alonso et al., 2005). Additionally, the naphthalene-catalyzed lithiation of 3-chloro-2-(chloromethyl)prop-1-ene yields methylenic homoallylic diols, further demonstrating the compound's reactivity and potential in synthesis pathways (Alonso et al., 2000).

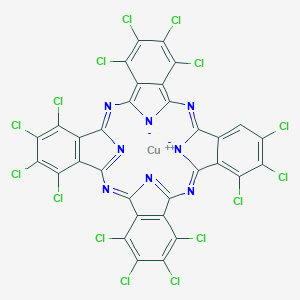

Molecular Structure Analysis

The molecular structure of chloroethoxy compounds is characterized by specific bond lengths, angles, and conformations, contributing to their reactivity and physical properties. For instance, an electron diffraction study on a related compound, 3-chloro-2-chloromethyl-1-propene, revealed the presence of different conformers, providing insights into the compound's geometric parameters and stability (Shen, 1979).

Chemical Reactions and Properties

Chloroethoxy compounds undergo various chemical reactions, demonstrating their versatility. Reactions involving chloromethoxy-substituted compounds result in complex product mixtures, indicating the potential for creating diverse molecular architectures (Smirnov et al., 2016). Furthermore, the electrochemical preparation of related compounds, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, underscores the role of electrooxidative processes in synthesizing functionalized molecules (Uneyama et al., 1983).

科学的研究の応用

Synthesis of Complex Organic Molecules

- The reaction of 3-chloro-2-(chloromethyl)prop-1-ene with lithium powder has been used to produce substituted perhydrofuro[2,3-b]furans, showcasing the compound's role in synthesizing complex organic structures. This process involves a series of reactions including hydroboration–oxidation and oxidation with PCC or (Ph3P)3RuCl2 to furnish the expected perhydrofurofurans, highlighting its utility in organic synthesis and the creation of novel organic compounds (Lorenzo, Alonso, & Yus, 2000).

Preparation of Dioxaspiro and Furopyrans

- 2-Chloromethyl-3-(2-methoxyethoxy)prop-1-ene serves as a versatile trimethylenemethane dianion synthon, leading to the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes and substituted perhydrofuropyrans. These compounds are important for their presence in various natural products, and the synthetic route offers a strategic approach to their preparation, demonstrating the compound's utility in the synthesis of natural product analogs (Alonso, Dacunha, Meléndez, & Yus, 2005).

Non-Linear Optical (NLO) Properties

- Research on chalcones, which are structurally related to 3-(2-Chloroethoxy)prop-1-ene, has demonstrated significant non-linear optical properties. These findings are crucial for the development of materials for optoelectronic applications, highlighting the potential of these compounds in the field of material science and engineering (Singh, Saxena, Prasad, & Kumar, 2012).

Antimicrobial Activity

- Certain derivatives of 3-(2-Chloroethoxy)prop-1-ene have been explored for their antimicrobial properties. For instance, chalcone derivatives have been synthesized and assessed in vitro to determine their antioxidant and antimicrobial activities. These studies contribute to the understanding of the bioactive potential of these compounds and their possible applications in medicinal chemistry (Sulpizio, Roller, Giester, & Rompel, 2016).

Polymer and Material Science

- The synthesis of vinyl ether type polymeric prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) demonstrates the utility of 3-(2-Chloroethoxy)prop-1-ene derivatives in the development of controlled release systems. This research underscores the importance of these compounds in creating novel drug delivery systems that can potentially improve the therapeutic efficacy and reduce the side effects of NSAIDs (Babazadeh, 2008).

Safety And Hazards

特性

IUPAC Name |

3-(2-chloroethoxy)prop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYRERWHNMQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403541 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethoxy)prop-1-ene | |

CAS RN |

1462-39-1 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)